2,4-Dinitroanisole

Description

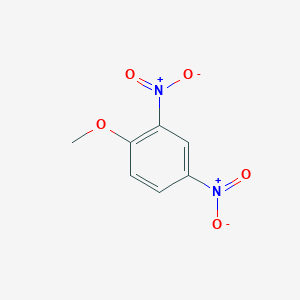

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYZVNVPQRKDLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041366 | |

| Record name | 2,4-Dinitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Tan powder; [Sigma-Aldrich MSDS] | |

| Record name | Benzene, 1-methoxy-2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dinitroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000138 [mmHg] | |

| Record name | 2,4-Dinitroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

119-27-7 | |

| Record name | 2,4-Dinitroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DINITROANISOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dinitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L0OD70295 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 2,4-Dinitroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitroanisole (DNAN) is an organic compound with the chemical formula C₇H₆N₂O₅.[1][2] It is characterized by a methoxybenzene (anisole) core substituted with two nitro groups at the second and fourth positions.[3] Historically synthesized as early as 1849, DNAN was initially utilized as an insecticide and a component in dyes.[4] Its significance grew during World War II when it was employed as a melt-cast explosive, often in formulations like Amatol 40.[4] In contemporary research and application, DNAN is gaining prominence as a less sensitive alternative to 2,4,6-trinitrotoluene (B92697) (TNT) in explosive formulations, contributing to the development of insensitive munitions (IM).[5][6] This guide provides a comprehensive overview of the fundamental chemical properties of 2,4-Dinitroanisole, tailored for professionals in research and development.

Core Chemical and Physical Properties

2,4-Dinitroanisole is a pale yellow, crystalline solid, appearing as granular crystals or needles.[3][7] It is classified as a dangerous good for transport.[2] The compound is stable under normal conditions.[1]

Quantitative Data Summary

For ease of comparison and reference, the key quantitative properties of 2,4-Dinitroanisole are summarized in the table below.

| Property | Value | Source(s) |

| Identifiers | ||

| IUPAC Name | 1-Methoxy-2,4-dinitrobenzene | [1][8] |

| CAS Number | 119-27-7 | [2][3] |

| Molecular Formula | C₇H₆N₂O₅ | [1][2] |

| Molecular Weight | 198.134 g/mol | [3] |

| Physical Properties | ||

| Melting Point | 88 - 96 °C (190.4 - 204.8 °F) | [1][9] |

| Boiling Point | 207 °C / 12 mmHg; 351 °C / 760 mmHg | [1][10][11] |

| Density | 1.336 - 1.66 g/cm³ | [3][7] |

| Flash Point | 180.5 °C | [10] |

| Vapor Pressure | 8.59E-05 mmHg at 25°C | [10][11] |

| Solubility | ||

| Water | Very slightly soluble | [3] |

| Organic Solvents | Soluble in ethanol, ether, acetone, benzene, methanol, ethyl acetate; very soluble in pyridine | [5][7][12] |

| Safety and Reactivity | ||

| Autoignition Temperature | Not applicable | [1] |

| Decomposition Temperature | Initial decomposition at 295 °C | [3] |

| Explosion Temperature | 312 °C | [3] |

Reactivity and Decomposition

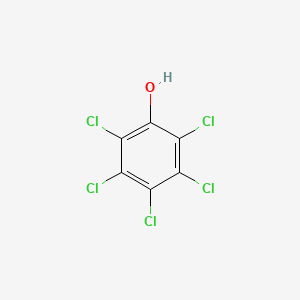

2,4-Dinitroanisole is incompatible with strong oxidizing agents.[1] Thermal decomposition of DNAN can release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[1] Studies on its thermal decomposition indicate that the process begins with the melting of DNAN, followed by evaporation of the liquid phase.[13] A key decomposition pathway involves a rearrangement reaction where a hydrogen atom is transferred from the methyl group to an oxygen atom of the methoxy (B1213986) group, leading to the formation of 2,4-dinitrophenol (B41442) (DNP) and formaldehyde.[13][14]

Under alkaline conditions, DNAN can be attacked by nucleophiles at the methoxy position, forming Meisenheimer complexes where the aromatic ring acquires a negative charge.[3] For instance, sodium methoxide (B1231860) can react with DNAN to produce the 6,6-dimethoxy-1,3-dinitro-1,3-cyclohexadiene anion.[3]

Experimental Protocols

Synthesis of 2,4-Dinitroanisole

Several methods for the synthesis of 2,4-Dinitroanisole have been reported. A common laboratory-scale synthesis involves the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene (B32670) with a methoxide source.[3][15] Another approach is the direct dinitration of anisole.[15]

Example Protocol: Synthesis from 2,4-Dinitrophenol

This method involves the methylation of 2,4-dinitrophenol.

Materials:

-

2,4-dinitrophenol (79.17 g)

-

Methyl isobutyl ketone (300 ml)

-

Ground potassium carbonate (175.9 g)

-

Methyl bromide (63.6 g)

-

1% Ammonia (B1221849) solution

-

Water

Procedure:

-

A 1-liter reactor is charged with methyl isobutyl ketone, 2,4-dinitrophenol, and ground potassium carbonate.

-

Methyl bromide is added to the mixture.

-

The autoclave is sealed and heated to 115-120°C for 3 hours, reaching a pressure of 3.5 bar.

-

The temperature is then maintained at 140-142°C for an additional 5 hours, during which the pressure will decrease.

-

After cooling to approximately 25°C, the solvent is removed by distillation under a partial vacuum at 50°C.

-

The salt-containing residue is dissolved in warm water.

-

The crude 2,4-Dinitroanisole is isolated by filtration.

-

The product is washed with a 1% ammonia solution and then with warm water (approximately 50°C).

-

The purified product is dried at 50°C under vacuum.

This procedure has been reported to yield 84.6 g (91.2% yield) of 2,4-dinitroanisole.[16]

Purification

Recrystallization is a common method for the purification of 2,4-Dinitroanisole. Suitable solvents for recrystallization include ethanol, methanol, or water.[10] The purified product should be dried in a vacuum desiccator over a drying agent such as P₂O₅.[10]

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of 2,4-Dinitroanisole as described in the experimental protocol.

Caption: A flowchart illustrating the key steps in the synthesis and purification of 2,4-Dinitroanisole.

Environmental Fate and Biological Transformation

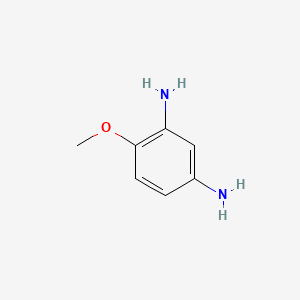

While not its primary area of application, the environmental fate of 2,4-Dinitroanisole is a subject of study, particularly due to its use in munitions. In soil, DNAN can be transformed by bacteria.[3] The primary biotic transformation pathway involves the reduction of the nitro groups. For instance, bacteria can regioselectively reduce DNAN to 2-amino-4-nitroanisole (2-ANAN), which can be further reduced to 2,4-diaminoanisole (B165692) (DAAN) under anaerobic conditions.[17] Photolysis can lead to the formation of 2-hydroxy-4-nitroanisole and 2,4-dinitrophenol.[17] In the human body, it is reported to be converted to 2,4-dinitrophenol.[3]

Microbial Degradation Pathway

The following diagram illustrates a known aerobic microbial degradation pathway for 2,4-Dinitroanisole.

Caption: Aerobic microbial degradation pathway of 2,4-Dinitroanisole by a bacterial consortium.

Safety and Handling

2,4-Dinitroanisole is toxic if swallowed.[1] It is recommended to wash hands and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product.[1] In case of ingestion, it is advised to call a poison center or doctor immediately and rinse the mouth.[1] Proper personal protective equipment, including gloves and eye/face protection, should be worn when handling this chemical.[18] It should be stored in a cool, dry, well-ventilated area away from incompatible substances in a tightly closed container.[18]

References

- 1. fishersci.com [fishersci.com]

- 2. scbt.com [scbt.com]

- 3. 2,4-Dinitroanisole - Wikipedia [en.wikipedia.org]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. abchemicalindustries.com [abchemicalindustries.com]

- 8. pschemicals.com [pschemicals.com]

- 9. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 10. Cas 119-27-7,2,4-Dinitroanisole | lookchem [lookchem.com]

- 11. echemi.com [echemi.com]

- 12. 2,4- Dinitroanisole (dnan) at 9440.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]

- 13. Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Degradation of 2,4-dinitroanisole (DNAN) by metabolic cooperative activity of Pseudomonas sp. strain FK357and Rhodococcus imtechensis strain RKJ300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. prepchem.com [prepchem.com]

- 17. Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2,4-Dinitroanisole from 2,4-Dinitrochlorobenzene

This technical guide provides a comprehensive overview of the synthesis of 2,4-dinitroanisole (DNAN) from 2,4-dinitrochlorobenzene (DNCB). The primary method detailed is the nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in organic chemistry.

Introduction

2,4-Dinitroanisole is an organic compound with applications as an insensitive melt-cast matrix explosive and as an intermediate in the synthesis of other materials.[1][2][3] The synthesis from 2,4-dinitrochlorobenzene is a common and efficient method, relying on the high reactivity of the starting material towards nucleophilic attack due to the presence of two electron-withdrawing nitro groups.[4] This guide will cover the reaction mechanism, experimental protocols, and relevant data for the synthesis.

Reaction and Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The methoxide (B1231860) ion (CH₃O⁻), a potent nucleophile, attacks the carbon atom bearing the chlorine atom on the 2,4-dinitrochlorobenzene ring. The presence of the nitro groups in the ortho and para positions stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex. Subsequent elimination of the chloride ion yields the final product, 2,4-dinitroanisole.[5][6]

Data Presentation

The following tables summarize the key quantitative data for the reactant and product involved in this synthesis.

Table 1: Physical and Chemical Properties

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Density (g/cm³) |

| 2,4-Dinitrochlorobenzene | 1-Chloro-2,4-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | Yellow solid | 48-51 | 1.687 |

| 2,4-Dinitroanisole | 1-Methoxy-2,4-dinitrobenzene | C₇H₆N₂O₅ | 198.13 | Pale yellow granular crystals or needles | 94.5 | 1.336 |

Data sourced from public chemical databases.

Table 2: Reaction Parameters and Yields

| Reactants | Reagents | Solvent | Reaction Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| 2,4-Dinitrochlorobenzene | Sodium Methoxide | Methanol (B129727) | 40-70 | 3 hours | 94.7 - 97.0 | >99.0 | [7][8][9] |

| 2,4-Dinitrochlorobenzene | Sodium Hydroxide (B78521) | Methanol | 40-55 | 3 hours | ~94 | Not Specified | [8] |

Experimental Protocols

The following is a detailed methodology for the laboratory-scale synthesis of 2,4-dinitroanisole from 2,4-dinitrochlorobenzene. This protocol is a composite of procedures described in the literature.[7][8][9][10]

Materials:

-

2,4-Dinitrochlorobenzene (DNCB)

-

Sodium hydroxide (NaOH) or Sodium methoxide (NaOCH₃)

-

Methanol (CH₃OH)

-

Distilled water

-

Hydrochloric acid (HCl, for pH adjustment if necessary)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Beakers

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Preparation of the Methoxide Solution:

-

In a round-bottom flask, dissolve a stoichiometric equivalent of sodium hydroxide or sodium methoxide in methanol. For example, to react with 20.26 g (0.1 mol) of DNCB, dissolve 4.0 g (0.1 mol) of NaOH in approximately 50-100 mL of methanol. Gentle warming may be required to facilitate dissolution.

-

-

Reaction:

-

To the stirred methoxide solution, add 2,4-dinitrochlorobenzene portion-wise at a temperature of 40-50°C.[8]

-

After the addition is complete, heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 3 hours.[9] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize.[7][9][11]

-

Pour the reaction mixture into an equal volume of cold water to precipitate the product fully.[8]

-

Collect the solid product by vacuum filtration using a Büchner funnel.[7][8][9]

-

Wash the filter cake with cold water until the washings are neutral to pH paper.[7][9] This removes any unreacted sodium methoxide/hydroxide and sodium chloride formed during the reaction.

-

-

Purification and Drying:

-

The crude product can be recrystallized from ethanol (B145695) or methanol to improve purity, although in many cases the purity of the initial precipitate is high.[8]

-

Dry the purified crystals in a vacuum oven at 50°C to a constant weight.[8]

-

Safety Precautions:

-

2,4-Dinitrochlorobenzene is a toxic and skin-sensitizing agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium hydroxide and sodium methoxide are corrosive. Avoid contact with skin and eyes.

-

Methanol is flammable and toxic. Work in a well-ventilated fume hood.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2,4-dinitroanisole from 2,4-dinitrochlorobenzene.

Caption: Workflow for the synthesis of 2,4-dinitroanisole.

References

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. Review on Melt-Castable Explosives Based on 2,4-Dinitroanisole [energetic-materials.org.cn]

- 3. scispace.com [scispace.com]

- 4. 2,4-Dinitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 5. brainly.com [brainly.com]

- 6. Predict the major products of the following reactions. (a) 2,4-di... | Study Prep in Pearson+ [pearson.com]

- 7. CN103396318B - Synthetic process for 2,4-dinitroanisole - Google Patents [patents.google.com]

- 8. Sciencemadness Discussion Board - 2,4-Dinitroanisole - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. CN103396318A - Synthetic process for 2,4-dinitroanisole - Google Patents [patents.google.com]

- 10. 2,4-Dinitroanisole - Wikipedia [en.wikipedia.org]

- 11. A kind of synthetic technique of 2,4-dinitroanisole - Patent CN-103396318-A - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2,4-Dinitroanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 2,4-Dinitroanisole (DNAN), a compound of interest in various research fields, including insensitive munitions. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, along with generalized experimental protocols for data acquisition.

Chemical Structure

IUPAC Name: 1-Methoxy-2,4-dinitrobenzene Molecular Formula: C₇H₆N₂O₅ Molecular Weight: 198.13 g/mol CAS Number: 119-27-7

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 2,4-Dinitroanisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of 2,4-Dinitroanisole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.77 | d | 2.9 | 1H | H-3 |

| 8.46 | dd | 9.2, 2.9 | 1H | H-5 |

| 7.23 | d | 9.2 | 1H | H-6 |

| 4.10 | s | - | 3H | OCH₃ |

| Solvent: CDCl₃[1] |

Table 2: ¹³C NMR Data of 2,4-Dinitroanisole

| Chemical Shift (δ) ppm | Assignment |

| 157.3 | C-1 |

| 140.2 | C-2 |

| 138.9 | C-4 |

| 129.1 | C-5 |

| 121.9 | C-3 |

| 113.6 | C-6 |

| 57.5 | OCH₃ |

| Solvent: CDCl₃[1] |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 2,4-Dinitroanisole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3098 | Medium | Aromatic C-H Stretch |

| 1600 | Strong | Aromatic C=C Stretch |

| 1520 | Strong | Asymmetric NO₂ Stretch |

| 1344 | Strong | Symmetric NO₂ Stretch |

| 1278 | Strong | Asymmetric C-O-C Stretch |

| 1070 | Medium | Symmetric C-O-C Stretch |

| 830 | Strong | C-N Stretch |

| 742 | Strong | Out-of-plane C-H Bend |

| A comprehensive list of observed peaks includes: 3098, 1600, 1520, 1488, 1442, 1416, 1344, 1318, 1278, 1186, 1152, 1136, 1070, 1002, 920, 830, 792, 762, and 742 cm⁻¹.[1] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data of 2,4-Dinitroanisole

| λmax (nm) | Solvent |

| 300 | Water |

| This absorption maximum is suitable for quantitative analysis using a standard calibration curve.[2] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dinitroanisole in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[3]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument uses a strong, stable magnetic field generated by a superconducting magnet.[4][5]

-

Data Acquisition: The sample is irradiated with short pulses of radiofrequency energy.[3][4] This excites the ¹H or ¹³C nuclei. As the nuclei relax, they emit radiofrequency signals that are detected.

-

Data Processing: The detected signal (Free Induction Decay, FID) is converted into a spectrum (intensity vs. frequency) using a Fourier Transform (FT). The resulting spectrum is then phased, baseline-corrected, and integrated to obtain the final data.

IR Spectroscopy (ATR-FTIR) Protocol

-

Sample Preparation: Place a small amount of solid 2,4-Dinitroanisole directly onto the crystal (e.g., ZnSe or diamond) of the Attenuated Total Reflectance (ATR) accessory.[6] Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is necessary to subtract the absorbance of the crystal and the atmosphere (CO₂, H₂O) from the sample spectrum.

-

Sample Scan: An infrared beam is passed through the ATR crystal, where it reflects internally.[7] At each reflection point, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific frequencies corresponding to the molecule's vibrational modes.[6]

-

Data Processing: The instrument's software automatically ratios the sample scan against the background scan to produce a transmittance or absorbance spectrum.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of 2,4-Dinitroanisole of a known concentration in a suitable UV-transparent solvent (e.g., water, ethanol).[2][8] Prepare a series of dilutions from the stock solution to create a standard curve.

-

Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as a blank and another with the sample solution.[9][10]

-

Blanking: Place the blank cuvette in the spectrophotometer and record a baseline spectrum. The instrument software will subtract this baseline from the subsequent sample measurement.[10]

-

Data Acquisition: Replace the blank with the sample cuvette. The instrument passes a beam of UV-Vis light through the sample and measures the amount of light absorbed at each wavelength.[10] The spectrum is typically recorded over a range of 200-800 nm.[2]

-

Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. For quantitative analysis, the absorbance at λmax for the unknown sample is compared to the previously generated standard curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2,4-Dinitroanisole.

Caption: General workflow for spectroscopic analysis of 2,4-Dinitroanisole.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. scispace.com [scispace.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. amherst.edu [amherst.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Uv vis spectroscopy practical. | PDF [slideshare.net]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 2,4-Dinitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of 2,4-Dinitroanisole (DNAN), a compound of significant interest in energetic materials and as a potential replacement for TNT. This document details the crystallographic properties of its primary polymorphs, outlines the experimental protocols for their characterization, and illustrates the relationships between these crystalline forms.

Introduction to the Polymorphism of 2,4-Dinitroanisole

2,4-Dinitroanisole (DNAN) is known to exhibit polymorphism, a phenomenon where a chemical compound can exist in more than one crystalline form. These different solid-state arrangements, or polymorphs, can have distinct physical and chemical properties, including melting point, solubility, stability, and sensitivity. Understanding and controlling the polymorphism of DNAN is critical for its safe handling, formulation, and performance in various applications.

At least two well-characterized polymorphs of DNAN at ambient pressure are known, designated as α-DNAN and β-DNAN.[1] The α form is the thermodynamically more stable polymorph, while the β form is often obtained through recrystallization from various solvents.[2] The transition between these forms is a key area of study, as it can be influenced by factors such as temperature, solvent, and the presence of seed crystals.[2]

Crystallographic Data of DNAN Polymorphs

The crystallographic data for the α and β polymorphs of 2,4-Dinitroanisole are summarized in the table below. Both polymorphs crystallize in the monoclinic system with the space group P2₁/n.[1]

| Parameter | α-DNAN | β-DNAN |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | 8.772(2) | 3.9793(9) |

| b (Å) | 12.645(2) | 13.759(1) |

| c (Å) | 15.429(4) | 15.445(1) |

| β (°) | 81.89(2) | 90.891(1) |

| Volume (ų) | 1694.3 | 845.6 |

| Z | 8 | 4 |

| Calculated Density (g/cm³) | 1.56 | 1.56 |

| Melting Point (°C) | 94.6 | 86.9 |

| Temperature of Data Collection | 24 °C | 20 °C |

Table 1: Crystallographic data for the α and β polymorphs of 2,4-Dinitroanisole.[1]

Experimental Protocols for Polymorph Characterization

The characterization of DNAN polymorphs relies on a combination of analytical techniques, primarily single-crystal X-ray diffraction, powder X-ray diffraction, and differential scanning calorimetry.

Preparation of Polymorphs

α-DNAN: The thermodynamically stable α-form can be obtained through the solid-state transition of the β-form. This can be achieved by heating single crystals of β-DNAN.[3] Seeding a solution of DNAN with α-DNAN crystals can also promote the crystallization of the α-form.[2]

β-DNAN: The β-polymorph is commonly obtained by recrystallization from a variety of organic solvents, such as ethanol (B145695) or acetonitrile.[4] A typical procedure involves dissolving DNAN in a minimal amount of hot solvent and allowing it to cool slowly to room temperature, which often yields needle-like crystals of the β-form.[4]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides definitive structural information, including unit cell parameters, space group, and atomic coordinates.

Methodology:

-

Crystal Selection: A suitable single crystal of a DNAN polymorph (typically 0.1-0.3 mm in each dimension) is selected under a polarizing microscope.

-

Mounting: The crystal is mounted on a goniometer head using a cryo-loop or a glass fiber with a suitable adhesive.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a CCD or CMOS detector. Data is typically collected at a controlled temperature (e.g., 100 K or 298 K) to minimize thermal vibrations. A monochromatic X-ray source, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å), is used. A series of diffraction images are collected by rotating the crystal through a range of angles (ω and φ scans).

-

Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for Lorentz factor, polarization, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². Software packages such as SHELXS, SHELXL, or Olex2 are commonly used for this purpose.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for phase identification and for analyzing the polymorphic purity of a bulk sample.

Methodology:

-

Sample Preparation: A small amount of the DNAN sample is gently ground to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

-

Instrument Setup: A powder diffractometer is used, typically in a Bragg-Brentano geometry. Common instrument settings include a Cu Kα X-ray source, a voltage of 40 kV, and a current of 40 mA.

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 5° to 50°) with a defined step size and scan speed.

-

Data Analysis: The resulting diffractogram (intensity vs. 2θ) is analyzed. The peak positions are characteristic of the crystal lattice and can be compared to reference patterns for the known polymorphs to identify the form(s) present in the sample. Rietveld refinement can be used for quantitative phase analysis.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal properties of the polymorphs, such as their melting points and enthalpies of fusion, and to observe phase transitions.

Methodology:

-

Sample Preparation: A small amount of the DNAN sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves heating the sample at a constant rate (e.g., 5 or 10 °C/min) through the temperature range of interest (e.g., 30 °C to 150 °C).

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. Endothermic events, such as melting, appear as peaks on the DSC thermogram. The onset temperature of the peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Polymorphic Relationships and Transformations

The relationship between the different forms of DNAN and the analytical techniques used to study them can be visualized in the following workflow. The β-polymorph, being the kinetically favored form, often crystallizes first from solution. It can then transform into the more stable α-polymorph, a transition that can be monitored by techniques like DSC and PXRD.

References

Solubility of 2,4-Dinitroanisole: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of 2,4-dinitroanisole (DNAN) in a range of common organic solvents. The information is targeted toward researchers, scientists, and professionals in drug development and materials science who require precise solubility data for process development, purification, and formulation.

1. Overview of 2,4-Dinitroanisole

2,4-Dinitroanisole (DNAN) is an organic compound with the chemical formula C₇H₆N₂O₅.[1][2] It presents as pale yellow granular crystals or needles.[1] DNAN is under evaluation by the defense industry as a potential replacement for 2,4,6-trinitrotoluene (B92697) (TNT) in explosive formulations due to its lower sensitivity to heat and shock.[3][4] Its higher ignition temperature compared to TNT enhances safety during manufacturing, transportation, and storage.[3] Understanding its solubility in various organic solvents is crucial for its purification, crystallization, and application in new formulations.[3][5]

2. Quantitative Solubility Data

The mole fraction solubility of 2,4-dinitroanisole in nine common organic solvents was determined over a temperature range of 283.15 K to 313.15 K. The data, presented in Table 1, indicates that solubility is temperature-dependent, increasing with a rise in temperature across all tested solvents.[3][5][6]

At any given temperature within the studied range, the solubility of DNAN follows this general order: acetone (B3395972) ≈ cyclohexanone (B45756) > ethyl acetate (B1210297) > toluene (B28343) > ethanol (B145695) > n-propanol > n-butanol ≈ i-propanol > cyclohexane (B81311).[3][5][6] Acetone and cyclohexanone were found to be the most effective solvents for dissolving DNAN, while cyclohexane exhibited the lowest solvating power.[3][5][6]

| Temperature (K) | Ethanol | Acetone | Ethyl Acetate | n-Propanol | i-Propanol | n-Butanol | Cyclohexanone | Toluene | Cyclohexane |

| 283.15 | 0.0158 | 0.1286 | 0.0886 | 0.0123 | 0.0089 | 0.0091 | 0.1275 | 0.0452 | 0.0028 |

| 288.15 | 0.0193 | 0.1512 | 0.1053 | 0.0152 | 0.0112 | 0.0113 | 0.1498 | 0.0548 | 0.0036 |

| 293.15 | 0.0235 | 0.1764 | 0.1245 | 0.0187 | 0.0140 | 0.0141 | 0.1749 | 0.0661 | 0.0046 |

| 298.15 | 0.0286 | 0.2045 | 0.1464 | 0.0229 | 0.0174 | 0.0175 | 0.2031 | 0.0793 | 0.0059 |

| 303.15 | 0.0347 | 0.2358 | 0.1713 | 0.0280 | 0.0216 | 0.0217 | 0.2348 | 0.0947 | 0.0075 |

| 308.15 | 0.0420 | 0.2706 | 0.1995 | 0.0341 | 0.0268 | 0.0269 | 0.2699 | 0.1126 | 0.0096 |

| 313.15 | 0.0506 | 0.3091 | 0.2314 | 0.0414 | 0.0331 | 0.0332 | 0.3089 | 0.1334 | 0.0122 |

Table 1: Mole Fraction Solubility (x) of 2,4-Dinitroanisole in Various Organic Solvents at Different Temperatures. (Data sourced from Gao et al., 2021)

3. Experimental Protocol: Gravimetric Method

The solubility data presented was determined using the isothermal saturation method, a widely used gravimetric technique.[3][7] This method involves achieving a saturated solution at a constant temperature and then determining the mass of the dissolved solute.

3.1. Materials and Apparatus

-

Solute: 2,4-Dinitroanisole (DNAN), purity >99%

-

Solvents: Ethanol, acetone, ethyl acetate, n-propanol, i-propanol, n-butanol, cyclohexanone, toluene, and cyclohexane (analytical grade)

-

Jacketed glass vessel (100 mL)

-

Magnetic stirrer

-

Circulating water bath for temperature control

-

Mercury glass micro-thermometer

-

Condenser to prevent solvent evaporation

-

Analytical balance

3.2. Procedure

-

An excess amount of 2,4-dinitroanisole is added to a jacketed glass vessel containing a known volume (e.g., 50 mL) of the selected organic solvent.

-

The mixture is continuously agitated using a magnetic stirrer to ensure thorough mixing and facilitate the dissolution process.

-

The temperature of the solution is precisely controlled by circulating water from a thermostatic bath through the jacket of the vessel. The temperature is monitored using a calibrated thermometer.

-

The solution is stirred for a sufficient amount of time to ensure that equilibrium is reached, resulting in a saturated solution with undissolved solid present.

-

Once equilibrium is achieved, stirring is stopped, and the solution is allowed to stand undisturbed for a period to allow the undissolved solid to settle.

-

A known mass of the clear, saturated supernatant is carefully withdrawn using a pre-weighed syringe.

-

The withdrawn sample is transferred to a pre-weighed vial.

-

The solvent in the vial is evaporated under a stream of nitrogen.

-

The vial containing the dried residue (solute) is weighed.

-

The mole fraction solubility is then calculated from the mass of the solute and the mass of the solvent in the withdrawn sample.

-

The experiment is repeated at different temperatures to determine the temperature-dependent solubility profile. Each measurement is typically performed in triplicate to ensure accuracy.

4. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of 2,4-dinitroanisole.

Caption: Workflow for Gravimetric Solubility Determination.

The solubility of 2,4-dinitroanisole is significantly influenced by the choice of solvent and the temperature of the system. The provided quantitative data and detailed experimental protocol offer a solid foundation for researchers working with DNAN, enabling informed decisions regarding solvent selection for purification, crystallization, and formulation processes. The high solubility in acetone and cyclohexanone suggests these are suitable solvents for creating concentrated stock solutions, while the lower solubility in alkanes like cyclohexane could be exploited for precipitation or recrystallization procedures.

References

- 1. 2,4-Dinitroanisole - Wikipedia [en.wikipedia.org]

- 2. 2,4-Dinitroanisole | C7H6N2O5 | CID 8385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Item - Solubilities of 2,4-Dinitroanisole in Pure Organic and Mixed Organic Solvents at Temperatures between 283.15 and 313.15 K - figshare - Figshare [figshare.com]

- 7. Redirecting [linkinghub.elsevier.com]

An In-Depth Technical Guide to the Nucleophilic Aromatic Substitution Reactions of 2,4-Dinitroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2,4-dinitroanisole. 2,4-Dinitroanisole serves as a key substrate for investigating the principles of SNAr reactions, which are fundamental in synthetic organic chemistry and crucial in the development of pharmaceuticals and other fine chemicals. This document details the underlying reaction mechanisms, presents quantitative kinetic data, and provides explicit experimental protocols for conducting these reactions. Visualizations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike nucleophilic substitution at aliphatic centers (SN1 and SN2), SNAr reactions typically proceed via an addition-elimination mechanism. The aromatic ring, usually electron-rich and thus not susceptible to nucleophilic attack, must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[1] These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[2]

2,4-Dinitroanisole is an excellent model substrate for studying SNAr reactions due to the presence of two nitro groups, which strongly activate the aromatic ring towards nucleophilic attack. The methoxy (B1213986) group (-OCH3) at the C1 position serves as a good leaving group.

The SNAr Mechanism of 2,4-Dinitroanisole

The generally accepted mechanism for the SNAr reaction of 2,4-dinitroanisole involves a two-step addition-elimination process.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

A nucleophile attacks the carbon atom bearing the methoxy group (the ipso-carbon), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] This step is typically the rate-determining step of the reaction as it involves the temporary loss of aromaticity.[1] The negative charge of the Meisenheimer complex is delocalized over the aromatic ring and is effectively stabilized by the two electron-withdrawing nitro groups at the ortho and para positions.

Step 2: Elimination of the Leaving Group

The aromaticity of the ring is restored through the elimination of the leaving group, in this case, the methoxide (B1231860) ion (CH3O-). This step is generally fast.[1]

Diagram: SNAr Reaction Mechanism of 2,4-Dinitroanisole

References

A Technical Guide to the Reduction of Nitro Groups in 2,4-Dinitroanisole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical reduction of nitro groups in 2,4-Dinitroanisole (DNAN), a compound of significant interest in various fields, including the development of insensitive munitions and as a versatile intermediate in organic synthesis. This document provides a comprehensive overview of common reduction methodologies, detailed experimental protocols, and a comparative analysis of quantitative data to aid researchers in selecting and implementing the most suitable reduction strategy for their specific applications.

Introduction

2,4-Dinitroanisole (DNAN) is an aromatic compound featuring a methoxy (B1213986) group and two nitro groups attached to a benzene (B151609) ring at positions 2 and 4. The selective or complete reduction of these nitro groups to amino functionalities opens up a wide array of synthetic possibilities, leading to the formation of valuable intermediates such as 2-amino-4-nitroanisole, 4-amino-2-nitroanisole, and 2,4-diaminoanisole (B165692). These products serve as crucial building blocks in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The regioselectivity of the reduction is a key consideration, with different reagents and conditions favoring the reduction of one nitro group over the other or both simultaneously.

Reduction Methodologies and Regioselectivity

The reduction of the nitro groups in 2,4-dinitroanisole can be broadly categorized into two main types: selective mono-reduction and complete di-reduction.

-

Selective Mono-reduction: This approach targets the conversion of one of the two nitro groups to an amino group, yielding either 2-amino-4-nitroanisole (2-ANAN) or 4-amino-2-nitroanisole (4-ANAN). The Zinin reduction, which typically employs sodium sulfide (B99878) or ammonium (B1175870) sulfide, is a classic method for achieving this selectivity.[1] In the case of 2,4-dinitroanisole, the nitro group at the ortho position to the methoxy group is preferentially reduced.[2] This regioselectivity is attributed to the electronic and steric influence of the methoxy group. Other methods for selective reduction include the use of zero-valent iron.

-

Complete Di-reduction: This process involves the reduction of both nitro groups to amino groups, resulting in the formation of 2,4-diaminoanisole (DAAN). Common methods for achieving complete reduction include catalytic hydrogenation and the use of reducing agents like iron in acetic acid.[3] Catalytic hydrogenation is a clean and efficient method, but it can sometimes be challenging to stop the reaction at the mono-reduced stage.

The choice of reduction method depends on the desired final product and the presence of other functional groups in the molecule.

Experimental Protocols

The following sections provide detailed experimental protocols for key reduction methods.

Selective Mono-reduction to 2-Amino-4-nitroanisole via Zinin Reduction

This protocol is adapted from a well-established procedure for the reduction of a structurally similar compound, 2,4-dinitrophenol, and takes into account the known regioselectivity for 2,4-dinitroanisole.[2][4]

Materials:

-

2,4-Dinitroanisole (DNAN)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ammonium chloride (NH₄Cl)

-

Concentrated ammonium hydroxide (B78521) solution (28-30%)

-

Glacial acetic acid

-

Activated carbon (e.g., Norit)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Heating mantle or steam bath

-

Büchner funnel and flask

-

Beakers and Erlenmeyer flasks

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 2,4-dinitroanisole (1.0 mole) in 1.5 L of water.

-

With stirring, add ammonium chloride (3.5 moles) and concentrated ammonium hydroxide (60 mL).

-

Heat the mixture to approximately 85°C.

-

Turn off the heat and allow the mixture to cool.

-

Once the temperature reaches 70°C, begin the portion-wise addition of sodium sulfide nonahydrate (1.65 moles). The temperature of the reaction mixture will rise to 80-85°C. Maintain this temperature range by adjusting the rate of addition.

-

After the addition is complete, heat the mixture at 85°C for an additional 15 minutes.

-

Filter the hot reaction mixture through a pre-heated Büchner funnel to remove any insoluble byproducts.

-

Transfer the hot filtrate to a large beaker and allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

-

Collect the precipitated crude 2-amino-4-nitroanisole by vacuum filtration and wash the crystals with cold water.

-

For purification, dissolve the crude product in a minimal amount of hot ethanol or boiling water.

-

Add a small amount of activated carbon, heat the solution for a few minutes, and then filter it hot to remove the carbon.

-

Allow the filtrate to cool slowly to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Complete Di-reduction to 2,4-Diaminoanisole via Catalytic Hydrogenation

This protocol is based on general procedures for the catalytic hydrogenation of dinitroaromatic compounds using Raney-Ni as the catalyst.[5]

Materials:

-

2,4-Dinitroanisole (DNAN)

-

Raney-Nickel (slurry in water)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

-

Magnetic stirrer

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Carefully wash the Raney-Nickel catalyst with methanol to remove the water.

-

In the reaction vessel of the high-pressure hydrogenator, place 2,4-dinitroanisole (1.0 mole) and methanol (500 mL).

-

Add the washed Raney-Nickel catalyst to the reaction vessel. The amount of catalyst can range from 0.5% to 5% by weight of the DNAN.[5]

-

Seal the reactor and purge the system with an inert gas (nitrogen or argon) to remove any air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2.4 - 10.0 MPa).[5]

-

Begin stirring and heat the reaction mixture to the desired temperature (e.g., 120 - 200°C).[5]

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Purge the reactor with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Raney-Nickel catalyst. Caution: Raney-Nickel is pyrophoric and should be kept wet with solvent at all times.

-

Remove the methanol from the filtrate using a rotary evaporator to obtain the crude 2,4-diaminoanisole.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

The following tables summarize the quantitative data for the different reduction methods.

Table 1: Selective Mono-reduction of 2,4-Dinitroanisole

| Method | Reagent(s) | Product | Yield (%) | Reaction Conditions | Reference(s) |

| Zinin Reduction | Na₂S / NH₄Cl / NH₄OH | 2-Amino-4-nitroanisole | 64-67% (analogous rxn) | 70-85°C, aqueous | [4] |

Table 2: Complete Di-reduction of 2,4-Dinitroanisole

| Method | Reagent(s) / Catalyst | Product | Yield (%) | Reaction Conditions | Reference(s) |

| Catalytic Hydrogenation | H₂, Raney-Ni | 2,4-Diaminoanisole | High (inferred) | 120-200°C, 2.4-10.0 MPa, Methanol | [5] |

| Iron Reduction | Fe, Acetic Acid | 2,4-Diaminoanisole | Not specified | Not specified | [3] |

Visualizations

Reaction Pathways

Caption: Reaction pathways for the reduction of 2,4-Dinitroanisole.

Experimental Workflow for Zinin Reduction

Caption: Experimental workflow for the Zinin reduction of 2,4-Dinitroanisole.

Conclusion

The reduction of nitro groups in 2,4-dinitroanisole is a versatile transformation that provides access to valuable amino-substituted aromatic compounds. The choice between selective mono-reduction and complete di-reduction is dictated by the desired product and can be controlled by the selection of appropriate reagents and reaction conditions. The Zinin reduction offers a reliable method for the regioselective synthesis of 2-amino-4-nitroanisole, while catalytic hydrogenation provides an efficient route to 2,4-diaminoanisole. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the successful implementation of these important synthetic transformations.

References

- 1. imemg.org [imemg.org]

- 2. organic chemistry - Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN100368385C - Process for preparing 2-amino-4-acetamidoanisole - Google Patents [patents.google.com]

The Environmental Fate and Transport of 2,4-Dinitroanisole (DNAN): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitroanisole (DNAN) is a melt-cast explosive compound increasingly used as a replacement for 2,4,6-trinitrotoluene (B92697) (TNT) in insensitive munitions formulations.[1][2][3] Its reduced sensitivity to shock and friction enhances safety during handling and deployment.[4][5] However, the expanded use of DNAN necessitates a thorough understanding of its behavior, persistence, and transformations in the environment to assess and mitigate potential ecological risks. This technical guide provides an in-depth overview of the environmental fate and transport of DNAN, summarizing key physicochemical properties, degradation pathways, and mobility in soil and water. It also details common experimental protocols for studying these processes.

Physicochemical Properties of DNAN

The environmental behavior of DNAN is governed by its inherent physicochemical properties. While less hydrophobic than TNT, DNAN's solubility is a key factor in its potential for environmental transport.[6][7] A summary of these properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₇H₆N₂O₅ | [7] |

| Molar Mass | 198.13 g/mol | [7] |

| Appearance | Pale yellow granular crystals or needles | [7] |

| Melting Point | 88 - 94.6 °C | [3][7][8] |

| Water Solubility | 213 - 276 mg/L at 25°C | [9] |

| log Kₒw (Octanol-Water Partition Coefficient) | 1.89 | [10] |

| pKₐ | Not available | |

| Henry's Law Constant | 1.48 x 10⁻⁷ atm·m³/mol | [11] |

Environmental Fate of DNAN

The fate of DNAN in the environment is determined by a combination of abiotic and biotic processes, which transform the parent compound into various metabolites. These processes are influenced by environmental conditions such as pH, temperature, oxygen availability, and the presence of microorganisms.

Abiotic Degradation

Photolysis: DNAN is susceptible to photodegradation in the presence of sunlight.[12][13] In aqueous environments, photolysis can lead to the formation of 2,4-dinitrophenol (B41442) (2,4-DNP) as a major product, along with nitrite (B80452) and nitrate (B79036) ions.[12][14] The photolytic half-life of DNAN in surface waters can be as short as 0.6 to 1.0 days.[9]

Hydrolysis: Under environmental conditions, the hydrolysis of DNAN is generally considered to be an insignificant degradation pathway.[10] However, under alkaline conditions (pH > 11), hydrolysis can become a more significant process, leading to the formation of 2,4-dinitrophenolate.[15][16][17] The rate of alkaline hydrolysis is temperature-dependent.[15]

Biotic Degradation

Microbial activity plays a crucial role in the transformation of DNAN in soil and water. Both aerobic and anaerobic degradation pathways have been identified, leading to a variety of transformation products.

Aerobic Biodegradation: Under aerobic conditions, some microorganisms can utilize DNAN as a carbon and nitrogen source.[18][19] A key initial step in the aerobic biodegradation of DNAN is often O-demethylation to form 2,4-dinitrophenol (2,4-DNP).[2][3] Subsequently, 2,4-DNP can be further degraded through the formation of a hydride-Meisenheimer complex.[2][3] Another aerobic pathway involves the reduction of one of the nitro groups to form 2-amino-4-nitroanisole (2-ANAN).[9]

Anaerobic Biodegradation: In anaerobic environments, the primary degradation pathway for DNAN is the sequential reduction of its two nitro groups.[20] The initial reduction typically occurs at the ortho-position, leading to the formation of 2-amino-4-nitroanisole (2-ANAN).[9][20] Further reduction of the second nitro group results in the formation of 2,4-diaminoanisole (B165692) (DAAN).[20] 4-amino-2-nitroanisole (4-ANAN) is also observed as a transformation product, though often in smaller quantities than 2-ANAN.[4][21]

The primary biotic and abiotic degradation pathways of 2,4-Dinitroanisole are illustrated in the following diagram.

Caption: Primary abiotic and biotic degradation pathways of 2,4-Dinitroanisole (DNAN).

Environmental Transport of DNAN

The movement of DNAN through the environment is primarily influenced by its moderate water solubility and its interaction with soil and sediment.

Soil Sorption and Mobility

DNAN exhibits moderate sorption to soil, with the extent of sorption being positively correlated with the soil's organic carbon content and cation exchange capacity.[4][6] This indicates that, similar to TNT, organic matter and clay minerals are important in retaining DNAN in the soil matrix.[4] The soil-water partition coefficient (Kd) for DNAN has been reported to range from 0.6 to 6.3 L/kg in various soils.[4][6] The transformation of DNAN to its amino derivatives (2-ANAN, 4-ANAN, and DAAN) significantly impacts its mobility, as these products tend to sorb more strongly and sometimes irreversibly to soil, reducing their bioavailability.[10]

A summary of reported soil sorption coefficients for DNAN is provided in Table 2.

| Soil Type | Organic Carbon (%) | Cation Exchange Capacity (cmol/kg) | pH | Kd (L/kg) | Reference |

| Sandy Loam | 0.34 | 6.5 | 7.83 | 0.6 - 6.3 (range for various soils) | [4] |

| Loam | 0.45 | 12.2 | 8.0 | 0.6 - 6.3 (range for various soils) | [4] |

| Clay Loam | Not Specified | Not Specified | Not Specified | 0.6 - 6.3 (range for various soils) | [4] |

Aquatic Toxicity

DNAN exhibits toxicity to a range of aquatic organisms. Acute toxicity, measured as the 48-hour median lethal concentration (LC50), has been reported to be between 37 and 42 mg/L for fish and invertebrates.[9] Chronic toxicity studies have shown effects on fish survival and invertebrate reproduction at lower concentrations.[9] A summary of aquatic toxicity data is presented in Table 3.

| Species | Endpoint | Value (mg/L) | Reference |

| Pimephales promelas (Fathead Minnow) | 48-hr LC50 | 37 - 42 | [9] |

| Ceriodaphnia dubia (Water Flea) | 48-hr LC50 | 37 - 42 | [9] |

| Pseudokirchneriella subcapitata (Green Algae) | EC50 (growth) | 4.0 | [9] |

| Vibrio fischeri (Bacteria) | EC50 (bioluminescence) | 60.3 | [9] |

| Eisenia andrei (Earthworm) | LC50 (in soil) | 47 mg/kg | [9] |

| Lolium perenne (Perennial Ryegrass) | EC50 (growth in soil) | 7 mg/kg | [9] |

Experimental Protocols

This section outlines common experimental methodologies used to assess the environmental fate and transport of DNAN.

Soil Sorption (Batch Equilibrium Method)

The batch equilibrium method is widely used to determine the soil-water partition coefficient (Kd) of DNAN.

Caption: Experimental workflow for determining the soil sorption coefficient (Kd) of DNAN.

Detailed Steps:

-

Soil Characterization: Characterize the soil for properties such as pH, organic carbon content, cation exchange capacity, and particle size distribution.[4]

-

Solution Preparation: Prepare a stock solution of DNAN in a water-miscible solvent like acetonitrile (B52724). Prepare a background electrolyte solution (e.g., 0.01 M CaCl₂) to maintain constant ionic strength.[4]

-

Batch Setup: In a series of centrifuge tubes, add a known mass of soil and a known volume of the background solution. Add varying amounts of the DNAN stock solution to create a range of initial concentrations. Include control samples without soil to account for any sorption to the container walls.[4]

-

Equilibration: Seal the tubes and place them on a shaker to equilibrate for a predetermined time (typically 24 hours) at a constant temperature.[4]

-

Phase Separation: After equilibration, separate the solid and aqueous phases by centrifugation at a high speed.[4]

-

Analysis: Carefully remove the supernatant (aqueous phase) and analyze the concentration of DNAN using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

-

Calculation: The amount of DNAN sorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the aqueous phase. The soil sorption coefficient (Kd) is then calculated as the ratio of the concentration of DNAN in the soil (mg/kg) to the concentration in the water (mg/L) at equilibrium.[4]

Biodegradation Rate Determination

Assessing the biodegradation rate of DNAN involves incubating the compound with a microbial source (e.g., soil, activated sludge) and monitoring its disappearance over time.

Caption: General experimental workflow for determining the biodegradation rate of DNAN.

Detailed Steps:

-

Microbial Culture: Prepare a suitable microbial culture. This can be a pure culture of a known DNAN-degrading microorganism or an environmental inoculum such as soil or activated sludge in a mineral salts medium.[2][3]

-

Incubation: Add a known concentration of DNAN to the microbial culture. Incubate the flasks under controlled conditions (e.g., 25°C, 150 rpm). For aerobic studies, ensure adequate aeration. For anaerobic studies, purge the headspace with an inert gas like nitrogen.[18]

-

Sampling: At regular time intervals, withdraw an aliquot from each flask.

-

Extraction and Analysis: Extract DNAN and its transformation products from the sample using a suitable solvent and extraction technique (e.g., liquid-liquid extraction, solid-phase extraction). Analyze the extracts using HPLC-UV or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentrations of the parent compound and its metabolites.[2][22]

-

Data Analysis: Plot the concentration of DNAN as a function of time. Determine the degradation rate by fitting the data to an appropriate kinetic model (e.g., first-order kinetics). From the rate constant, the half-life of DNAN under the specific conditions can be calculated.[1]

Analytical Methods

Accurate quantification of DNAN and its metabolites in environmental matrices is crucial for fate and transport studies.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the most common method for the analysis of DNAN and its primary transformation products. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like trifluoroacetic acid.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a highly selective and sensitive method for the identification and quantification of DNAN and its metabolites, particularly after a derivatization step for more polar compounds.[22]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) are powerful tools for identifying unknown metabolites and for quantifying compounds at very low concentrations in complex matrices.[12][13]

Conclusion

2,4-Dinitroanisole is a compound of increasing environmental relevance due to its use in insensitive munitions. Its environmental fate is a complex interplay of abiotic and biotic processes that lead to its transformation and degradation. While more water-soluble and mobile than TNT, its degradation products can exhibit strong sorption to soil, potentially reducing their bioavailability. Understanding the rates and pathways of these transformations, as well as the factors that influence them, is essential for predicting the long-term environmental impact of DNAN and for developing effective remediation strategies for contaminated sites. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the environmental behavior of this important compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Aerobic Biodegradation of 2,4-Dinitroanisole by Nocardioides sp. Strain JS1661 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of 2,4-dinitroanisole (DNAN) by metabolic cooperative activity of Pseudomonas sp. strain FK357and Rhodococcus imtechensis strain RKJ300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repository.arizona.edu [repository.arizona.edu]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,4-Dinitroanisole - Wikipedia [en.wikipedia.org]

- 8. bibliotekanauki.pl [bibliotekanauki.pl]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. osti.gov [osti.gov]

- 12. Metabolism and Photolysis of 2,4-Dinitroanisole in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism and Photolysis of 2,4-Dinitroanisole in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Experimental and Computational Study of Pyrogenic Carbonaceous Matter Facilitated Hydrolysis of 2,4-Dinitroanisole (DNAN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biodegradation of 2,4-dinitroanisole (DNAN) by Nocardioides sp. JS1661 in water, soil and bioreactors [authors.library.caltech.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Batch soil adsorption and column transport studies of 2,4-dinitroanisole (DNAN) in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

Unraveling the Toxicological Profile of 2,4-Dinitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitroanisole (DNAN) is an energetic compound increasingly utilized in insensitive munitions formulations as a replacement for 2,4,6-trinitrotoluene (B92697) (TNT).[1][2][3] Its reduced sensitivity to shock and friction makes it a safer alternative in handling and storage. However, its introduction into the environment necessitates a thorough understanding of its toxicological and ecotoxicological properties. This technical guide provides a comprehensive overview of the current knowledge on DNAN's toxicity, summarizing key data, detailing experimental methodologies, and illustrating relevant biological pathways. The primary metabolite of DNAN, 2,4-dinitrophenol (B41442) (DNP), is a known uncoupler of oxidative phosphorylation, and its toxicological data can further inform the safety assessment of DNAN.[4][5]

Mammalian Toxicity

Studies on mammalian species, primarily rats, have been conducted to determine the acute and subchronic toxicity of DNAN. These studies are crucial for assessing potential risks to human health, particularly in occupational settings where exposure may occur through inhalation or dermal contact.[4]

Acute Toxicity

The acute oral toxicity of DNAN has been established in rats, with a reported LD50 of 199 mg/kg for both males and females, classifying it as moderately toxic.[6][7] Clinical signs of acute toxicity include decreased activity, breathing abnormalities, salivation, and soft stools.[7][8] Inhalation studies have shown minimal toxicity, with a 4-hour LC50 in rats greater than 2.4 mg/L, the highest achievable aerosol concentration.[9][10] No compound-related mortality or adverse effects were observed at this concentration.[9] DNAN is considered a mild ocular and skin irritant but is not a dermal sensitizer.[4]

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (male & female) | Oral | 199 mg/kg | [6][7] |

| LC50 (4-hour) | Rat (male & female) | Inhalation | > 2.4 mg/L | [9][10] |

Table 1: Acute Mammalian Toxicity of 2,4-Dinitroanisole

Subchronic Toxicity

Subchronic oral toxicity studies in rats have revealed that DNAN can cause a range of adverse effects. A 90-day study identified a No-Observed-Adverse-Effect Level (NOAEL) of 5 mg/kg/day and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 20 mg/kg/day.[4][8] Observed effects at higher doses included hepatocellular injury, anemia (particularly in females), and testicular injury in males (at 80 mg/kg/day).[4][5] Anemia and splenic enlargement suggest that blood is a primary target organ.[5] Neurotoxic effects, such as stereotypical behavior and cerebellar lesions, have also been noted at or near lethal doses.[5]

| Study Duration | Species | Route | NOAEL | LOAEL | Key Effects at LOAEL | Reference |

| 14-day | Rat | Oral | 25 mg/kg/day | 50 mg/kg/day | Lethargy, dark urine, congested breathing | [4][8] |

| 90-day | Rat | Oral | 5 mg/kg/day | 20 mg/kg/day | Hepatocellular injury, anemia, testicular injury (at 80 mg/kg/day) | [4][5][8] |

Table 2: Subchronic Mammalian Toxicity of 2,4-Dinitroanisole

Ecotoxicity

The environmental fate and effects of DNAN are of significant concern due to its potential to contaminate soil and water. Ecotoxicological studies have been conducted on a variety of organisms representing different trophic levels.

Aquatic Ecotoxicity

DNAN exhibits toxicity to aquatic organisms. The 48-hour LC50 for the freshwater crustacean Daphnia carinata has been determined to be 14.87 mg/L.[11] For the green algae Pseudokirchneriella subcapitata, the EC50 for growth inhibition is 4.0 mg/L.[1][12] The bioluminescent bacterium Vibrio fischeri shows an EC50 of 60.3 mg/L.[1] Chronic toxicity tests indicate that fish are more sensitive to DNAN than invertebrates.[7]

| Organism | Endpoint | Duration | Value | Reference |

| Daphnia carinata | LC50 | 48 hours | 14.87 mg/L | [11] |

| Pseudokirchneriella subcapitata (Green algae) | EC50 (growth inhibition) | 72 hours | 4.0 mg/L | [1][12] |

| Vibrio fischeri (Bacteria) | EC50 (bioluminescence) | 30 minutes | 60.3 mg/L | [1] |

| Pimephales promelas (Fathead minnow) | LC50 | 48 hours | 37-42 mg/L | [7] |

| Ceriodaphnia dubia (Water flea) | LC50 | 48 hours | 37-42 mg/L | [7] |

| Northern Leopard Frog (Rana pipiens) | LC50 | 96 hours | 24.3 mg/L | [7] |

Table 3: Aquatic Ecotoxicity of 2,4-Dinitroanisole

Terrestrial Ecotoxicity

In soil, DNAN has been shown to be lethal to earthworms (Eisenia andrei) with an LC50 of 47 mg/kg.[1] It also inhibits the growth of perennial ryegrass (Lolium perenne) with an EC50 of 7 mg/kg.[1] At sublethal concentrations, DNAN can cause an avoidance response in earthworms.[1]

| Organism | Endpoint | Value | Reference |

| Eisenia andrei (Earthworm) | LC50 | 47 mg/kg | [1] |

| Eisenia andrei (Earthworm) | EC50 (avoidance) | 31 mg/kg | [1] |

| Lolium perenne (Perennial ryegrass) | EC50 (growth) | 7 mg/kg | [1] |

Table 4: Terrestrial Ecotoxicity of 2,4-Dinitroanisole

Genotoxicity

The genotoxicity of DNAN has been investigated using various assays, with some conflicting results. While some studies have reported DNAN as non-mutagenic and non-genotoxic, others have shown evidence of DNA damage.[4][7] For instance, DNAN was found to induce DNA damage in the freshwater crustacean Daphnia carinata as assessed by the comet assay.[11] In contrast, in vivo studies in rats using the micronucleus assay did not show genotoxic effects.[13] The Ames test has yielded mixed results, with some studies showing mutagenic activity in certain bacterial strains.[6]

| Assay | Organism/Cell Line | Result | Reference |

| Comet Assay | Daphnia carinata | Positive (DNA damage) | [11] |

| Micronucleus Assay | Rat (in vivo) | Negative | [13] |

| Ames Test | Salmonella typhimurium | Mixed results | [6][7] |

Table 5: Genotoxicity of 2,4-Dinitroanisole

Environmental Fate and Metabolism

DNAN is moderately soluble in water and has a lower octanol-water partition coefficient (log Kow) than TNT, suggesting it is less hydrophobic.[2][3] In the environment, DNAN can undergo both abiotic and biotic transformations. Photolysis can lead to the formation of 2-hydroxy-4-nitroanisole and 2,4-dinitrophenol.[2][3] Under anaerobic conditions, DNAN is readily biotransformed by microorganisms through the reduction of its nitro groups to form amino derivatives, such as 2-amino-4-nitroanisole (2-ANAN) and 2,4-diaminoanisole (B165692) (DAAN).[2][3] These amino derivatives tend to sorb irreversibly to soil, which may reduce their bioavailability and toxicity.[2][3] The primary metabolic pathway in mammals involves the conversion of DNAN to 2,4-dinitrophenol (DNP).[4]

Figure 1. Environmental fate and metabolic pathways of 2,4-Dinitroanisole (DNAN).

Experimental Protocols

The toxicity and ecotoxicity data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). A brief overview of the key methodologies is provided below.

Acute Oral Toxicity (based on OECD Guideline 401)

This test determines the median lethal dose (LD50) of a substance after a single oral administration. Healthy young adult rodents are fasted overnight before being administered the test substance via gavage. The animals are then observed for 14 days for signs of toxicity and mortality. A range of doses is used to establish a dose-response relationship.

Figure 2. Workflow for an acute oral toxicity study based on OECD Guideline 401.

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna. Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim after gentle agitation. The EC50, the concentration causing immobilization in 50% of the daphnids, is calculated.